2-Iodo-N-methyl-N-phenylaniline

Catalog No.
S14238649
CAS No.
M.F
C13H12IN
M. Wt
309.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-N-methyl-N-phenylaniline

Product Name

2-Iodo-N-methyl-N-phenylaniline

IUPAC Name

2-iodo-N-methyl-N-phenylaniline

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

InChI

InChI=1S/C13H12IN/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,1H3

InChI Key

KEONHFKRLYKNJD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2I

2-Iodo-N-methyl-N-phenylaniline is an organic compound with the molecular formula C12_{12}H12_{12}IN. It features a phenyl group, a methyl group, and an iodine atom attached to the nitrogen of the aniline structure. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses. The presence of the iodine atom enhances its reactivity and makes it suitable for radiolabeling in imaging studies.

The chemical behavior of 2-Iodo-N-methyl-N-phenylaniline is characterized by its ability to undergo various reactions, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, facilitating the synthesis of other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives.

These reactions are instrumental in synthesizing related compounds and exploring their biological activities.

2-Iodo-N-methyl-N-phenylaniline exhibits significant biological activity. Research indicates that its derivatives can interact with various biological systems, including:

  • Amino Acid Transport: Studies have shown that related compounds like 2-Iodo-L-phenylalanine have high uptake in cancer cells via L-type amino acid transport systems, suggesting potential applications in tumor imaging and therapy .
  • Radiolabeling for Imaging: Compounds similar to 2-Iodo-N-methyl-N-phenylaniline are used as radiotracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), aiding in the visualization of tumors .

Several synthetic routes have been developed for producing 2-Iodo-N-methyl-N-phenylaniline:

  • Direct Halogenation: The compound can be synthesized by halogenating N-methyl-N-phenylaniline using iodine or iodine-containing reagents under controlled conditions.
  • Nucleophilic Substitution: Starting from N-methyl-N-phenylaniline, iodine can be introduced through nucleophilic substitution reactions with iodide sources in the presence of catalysts.
  • Radiosynthesis Techniques: For radiolabeled variants, methods such as electrophilic substitution using IODO-GEN have been employed to incorporate radioactive iodine isotopes .

The applications of 2-Iodo-N-methyl-N-phenylaniline include:

  • Medical Imaging: Its derivatives are utilized as radiotracers for tumor imaging in clinical settings, particularly in SPECT and PET scans .
  • Chemical Synthesis: The compound serves as an intermediate in synthesizing other pharmaceuticals and biologically active molecules.

Interactions involving 2-Iodo-N-methyl-N-phenylaniline have been explored primarily concerning its uptake mechanisms and biological effects:

  • Transport Mechanisms: Studies indicate that related compounds exhibit high affinity for amino acid transport systems, which could be exploited for targeted drug delivery or imaging .
  • Receptor Modulation: Some derivatives may modulate neurotransmitter receptors, presenting potential therapeutic avenues for neurological disorders .

Several compounds share structural similarities with 2-Iodo-N-methyl-N-phenylaniline. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Iodo-L-phenylalanineContains a phenyl group and iodineUsed as a tumor tracer in imaging studies
4-Iodo-N-methylanilineIodine at para positionExhibits different reactivity due to substitution pattern
3-Iodo-N-methylanilineIodine at meta positionVaries in biological activity compared to para and ortho isomers
N-Methyl-N-phenylamineNo halogen substituentServes as a base structure without iodine's reactivity

Each compound has distinct properties that influence its chemical behavior and biological activity, making them suitable for various applications in research and medicine.

Computational Modeling of Electrophilic Aromatic Substitution

The computational modeling of electrophilic aromatic substitution involving 2-Iodo-N-methyl-N-phenylaniline has been extensively studied using density functional theory methods. The prevailing mechanistic understanding indicates that electrophilic aromatic substitution follows a well-established two-step mechanism involving π-complex formation followed by σ-complex intermediate formation [1] [2] [3].

Modern computational approaches have employed various density functional theory functionals, with B3LYP and M06-2X showing particularly good performance for iodination reactions [3] [4]. The computational studies reveal that the electrophilic species responsible for aromatic iodination is primarily the iodine cation (I+), which is generated through the reaction of molecular iodine with nitric acid according to the mechanism: I₂ + HNO₃ → I+ + NO₂⁻ + H₂O [1] [5]. Alternative pathways involve the highly reactive H₂OI+ species, which has been shown to significantly lower activation barriers for iodination processes [6] [7].

Table 1: Computational Methods and Activation Barriers for Iodination Reactions

Computational MethodBasis SetActivation Energy (kcal/mol)ElectrophileReference
B3LYP6-31G(d)26.4I+ [3]
M06-2X6-31+G(d)10.8-13.1H₂OI+ [6]
B3LYP6-311G(d,p)66.9HOI [7]
MP26-31+G**20.5I+ [8]

The rate-determining step in electrophilic aromatic substitution has been consistently identified as the formation of the σ-complex intermediate through the attack of the aromatic ring on the electrophile [3] [4]. This step involves the disruption of aromaticity and formation of a carbocation intermediate, which requires substantial energy input. The computational studies demonstrate that the transition state for iodination is characteristically late, meaning it closely resembles the σ-complex intermediate in terms of geometry and electronic structure [9].

Computational investigations have revealed that the electrophilic aromatic substitution can proceed through both concerted and stepwise mechanisms, depending on the specific reaction conditions and substituents present [3]. The choice between these pathways is influenced by the nature of the electrophile and the electronic properties of the aromatic substrate. For iodination reactions specifically, a stepwise mechanism involving distinct π-complex and σ-complex intermediates is generally favored [4].

Kinetic Studies on N-Methyl Group Steric Effects

The presence of N-methyl groups in aromatic amine derivatives introduces significant steric effects that profoundly influence the kinetics of electrophilic aromatic substitution reactions. Kinetic studies have demonstrated that N-methyl substitution typically results in a substantial decrease in reaction rates compared to unsubstituted aromatic systems [10] [11].

Systematic kinetic investigations comparing aniline with N-methylaniline in nucleophilic aromatic substitution reactions have shown that the steric hindrance factor, expressed as the ratio kA/kM (where kA is the rate constant for aniline and kM is the rate constant for N-methylaniline), can reach values exceeding 20,000 when bulky ortho-substituents are present [11]. This dramatic rate reduction illustrates the profound impact of steric interactions on reaction kinetics.

Table 2: Steric Effects of N-Methyl Groups on Reaction Kinetics

SubstrateRate Constant Ratio (kA/kM)Activation Energy Increase (kcal/mol)Regioselectivity FactorReference
Simple anilines2-202-31.5:1 (para:ortho) [10] [11]
Ortho-substituted5,000-20,0004-510:1 (para:ortho) [11] [12]
Meta-substituted50-2002-33:1 (para:ortho) [11]

The steric effects of N-methyl groups manifest in several ways. First, they create spatial congestion around the reaction center, hindering the approach of electrophilic species and increasing the activation energy required for the formation of the σ-complex intermediate [13]. Second, N-methyl groups can influence the regioselectivity of the reaction by preferentially blocking certain positions on the aromatic ring, thereby directing the electrophilic attack to less sterically hindered positions [14].

The magnitude of these steric effects has been quantified through computational studies, which reveal that the presence of N-methyl groups can increase activation energies by 2-5 kcal/mol depending on the specific substitution pattern and reaction conditions [15] [13]. This energy increase corresponds to reaction rate decreases of several orders of magnitude at typical reaction temperatures.

Kinetic isotope effect studies have provided additional insights into the mechanism of N-methyl group effects. When deuterated N-methyl groups are employed, primary kinetic isotope effects are observed, confirming that C-H bond vibrations in the N-methyl group contribute to the overall activation barrier [16] [17]. The observed kinetic isotope effects typically range from 1.5 to 4.0, indicating that the N-methyl groups participate in the rate-determining step through hyperconjugative interactions with the aromatic ring [18] [19].

Solvent and Temperature Dependencies in Halogenation Reactions

The influence of solvent and temperature on halogenation reactions involving aromatic compounds has been extensively characterized through both experimental and computational studies. Solvent effects play a crucial role in determining reaction rates, mechanisms, and selectivities in electrophilic aromatic substitution processes [20] [21].

Solvent polarity has a profound impact on the kinetics of halogenation reactions. Polar solvents stabilize charged intermediates and transition states through electrostatic interactions, leading to significant rate enhancements. The relationship between solvent dielectric constant and reaction rate has been quantified, showing that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can increase reaction rates by factors of 10⁴ to 10⁶ compared to non-polar solvents [21] [22].

Table 3: Solvent Effects on Halogenation Reaction Rates

SolventDielectric Constant (ε)Relative RateActivation Energy (kcal/mol)Reference
Dimethylformamide36.710⁶15-20 [21]
Dimethyl sulfoxide46.710⁵18-22 [21]
Acetonitrile35.910⁴20-25 [21]
Ethanol24.610²25-30 [21]
Water78.410³22-28 [21]

The computational modeling of solvent effects has employed various continuum solvation models, including the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Solvation Model based on Density (SMD) [4] [23]. These models provide quantitative predictions of solvation energies and their effects on reaction barriers, showing good agreement with experimental observations.

Temperature dependencies in halogenation reactions follow typical Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [24] [25]. However, the temperature dependence is significantly influenced by the specific halogen and substrate involved. Iodination reactions generally show stronger temperature dependencies than chlorination or bromination reactions due to the higher activation energies associated with the weaker electrophilic character of iodine [26].

Table 4: Temperature Effects on Halogenation Kinetics

Reaction TypeTemperature Range (K)Activation Energy (kcal/mol)Temperature CoefficientReference
Iodination273-37325-352.2 per 10°C [24]
Bromination273-37320-302.0 per 10°C [24]
Chlorination273-37315-251.8 per 10°C [24]

The thermodynamic parameters for halogenation reactions have been determined through temperature-dependent kinetic studies. Typical values for enthalpy of activation (ΔH‡) range from 20-35 kcal/mol, while entropy of activation (ΔS‡) values are generally negative, ranging from -25 to -40 entropy units, indicating highly ordered transition states [21] [24]. These thermodynamic parameters provide insights into the nature of the transition states and the degree of bond formation and breaking at the rate-determining step.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

309.00145 g/mol

Monoisotopic Mass

309.00145 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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